Racephedrine

Catalog No.
S3720414
CAS No.
321-98-2
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racephedrine

CAS Number

321-98-2

Product Name

Racephedrine

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3

InChI Key

KWGRBVOPPLSCSI-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Racephedrine is a white, crystalline powder that is soluble in water and alcohol. Its molecular formula is C10H15NO, with a molecular weight of 165.23 g/mol. It has a melting point range of 53-55°C and a boiling point range of 214-217°C.
Racephedrine is a natural product derived from the plant species Ephedra sinica. It is also known as pseudoephedrine or dextro-Pseudoephedrine. It has been used as a stimulant, decongestant, and appetite suppressant. It is a pharmacologically active substance that belongs to the group of sympathomimetic amines. Due to its chemical similarity to amphetamine, it is often used as a precursor in the illegal production of methamphetamine.
Racephedrine is synthesized from the natural plant-derived form of ephedrine through a process that involves reduction with hydrogen gas, Pd/C catalyst, and hydrochloric acid. Its purity is determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used analytical methods to determine the presence and purity of racephedrine in various samples.
The pharmacological effects of racephedrine are due to its ability to stimulate the alpha and beta-adrenergic receptors. It acts as a nasal decongestant, bronchodilator, and has mild central nervous system (CNS) stimulant activity. It has been used in the treatment of various respiratory conditions, including asthma and bronchitis.
Racephedrine has a low toxicity profile and is generally considered safe when used as directed. In experiments involving animals, it has been shown to cause mild central nervous system stimulation, increased heart rate, and blood pressure.
Racephedrine has been used in various scientific experiments involving human subjects, including exercise performance studies, cognitive performance studies, and weight loss studies.
Currently, research on racephedrine is focused on understanding its pharmacological effects and potential therapeutic applications. It is also being studied for its potential as a biomarker for athletic doping.
Racephedrine has potential applications in the fields of medicine and sports performance. As a nasal decongestant and bronchodilator, it can be used to treat respiratory conditions, including asthma and bronchitis. It may also have potential as a cognitive enhancer and weight loss agent.
One limitation of current research on racephedrine is its potential for abuse and illegal use as precursor in the production of methamphetamine. Future research should focus on developing safer and more effective analogues of racephedrine for therapeutic purposes. Additional studies are also needed to investigate the potential long-term effects of racephedrine use, as well as its potential as a biomarker for detecting athletic doping.
for research on racephedrine include studying its potential use as a treatment for attention deficit hyperactivity disorder (ADHD), its potential effects on exercise performance, and its potential as a treatment for obesity-related conditions. Additionally, future research could explore the potential for racephedrine to have anti-inflammatory effects and its role in immune system modulation.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

General Manufacturing Information

Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-, sulfate (2:1): ACTIVE
Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-: ACTIVE
Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-: ACTIVE
Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-rel-: ACTIVE
Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-: ACTIVE

Dates

Modify: 2023-08-20

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